molecular formula C13H10BrNO4 B14608437 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 59194-99-9

1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-

Cat. No.: B14608437
CAS No.: 59194-99-9
M. Wt: 324.13 g/mol
InChI Key: HTZUPWKZCNPPDF-UHFFFAOYSA-N
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Description

1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- is an organic compound with a complex structure that includes a bromine atom, a nitrophenyl group, and a furan ring

Preparation Methods

The synthesis of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method is the use of ammonium bromide and oxone as reagents. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- can be compared to other similar compounds, such as:

Properties

CAS No.

59194-99-9

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

IUPAC Name

2-bromo-1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one

InChI

InChI=1S/C13H10BrNO4/c1-8(14)13(16)12-7-6-11(19-12)9-2-4-10(5-3-9)15(17)18/h2-8H,1H3

InChI Key

HTZUPWKZCNPPDF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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